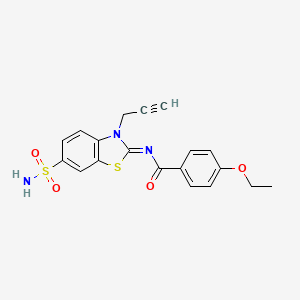![molecular formula C24H24ClN5OS B2975275 4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride CAS No. 2319882-01-2](/img/structure/B2975275.png)
4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
StemRegenin 1 (hydrochloride) is a small molecule compound known for its role as an antagonist of the aryl hydrocarbon receptor. It is primarily used to promote the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells . This compound has shown significant potential in various scientific research applications, particularly in the fields of stem cell biology and cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of StemRegenin 1 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, which includes a benzo[b]thiophene moiety and a purine derivative. The key steps typically involve:
Formation of the benzo[b]thiophene core: This can be achieved through a series of reactions including cyclization and functional group modifications.
Synthesis of the purine derivative:
Coupling of the two core structures: The benzo[b]thiophene and purine derivatives are coupled through an amination reaction to form the final product.
Hydrochloride formation: The final compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of StemRegenin 1 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimizing these parameters to maximize yield.
Purification techniques: Using methods such as recrystallization and chromatography to achieve high purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
StemRegenin 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.
Reduction: Can result in the formation of reduced amine or alcohol derivatives.
Substitution: Can produce various substituted aromatic compounds.
Scientific Research Applications
StemRegenin 1 (hydrochloride) has a wide range of scientific research applications, including:
Stem Cell Biology: It promotes the maintenance and expansion of human hematopoietic stem cells in culture
Cancer Research: It collaborates with other compounds to prevent the differentiation of acute myeloid leukemia cells in culture
Differentiation Studies: It stimulates the differentiation of CD34+ hematopoietic progenitor cells into functional human dendritic cells
Induced Pluripotent Stem Cells: It promotes the hematopoietic differentiation of induced pluripotent stem cells
Mechanism of Action
StemRegenin 1 (hydrochloride) exerts its effects by antagonizing the aryl hydrocarbon receptor. This receptor is involved in the regulation of various biological processes, including cell differentiation and proliferation. By inhibiting this receptor, StemRegenin 1 (hydrochloride) promotes the expansion and maintenance of hematopoietic stem cells and prevents their differentiation . The molecular targets and pathways involved include:
Aryl hydrocarbon receptor signaling: Inhibition of this pathway leads to sustained expression of CD34 and prevents differentiation.
Feedback signaling: Modulation of inhibitory feedback signaling to promote stem cell expansion
Comparison with Similar Compounds
StemRegenin 1 (hydrochloride) is unique in its ability to promote the expansion of hematopoietic stem cells while preventing their differentiation. Similar compounds include:
UM729: Collaborates with StemRegenin 1 (hydrochloride) in preventing differentiation of acute myeloid leukemia cells
UM171: Another small molecule that promotes the ex vivo expansion of human hematopoietic stem cells
StemRegenin 1 (hydrochloride) stands out due to its specific antagonistic action on the aryl hydrocarbon receptor, making it a valuable tool in stem cell and cancer research.
Properties
IUPAC Name |
4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS.ClH/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20;/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLDXOQSBJSGSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
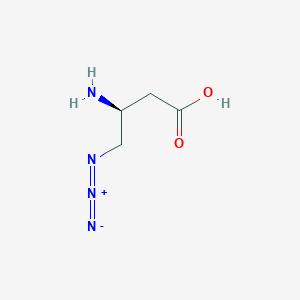
![3-Methyl-1-phenyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2975195.png)
![8-(3-Methoxyphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2975197.png)
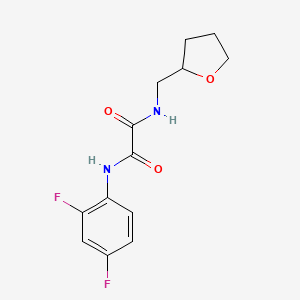
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975199.png)
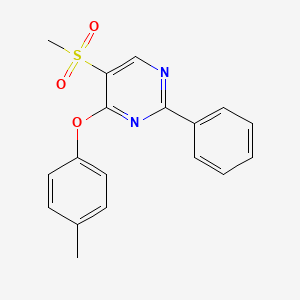
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methylcycloheptyl)methyl]propanamide](/img/structure/B2975209.png)
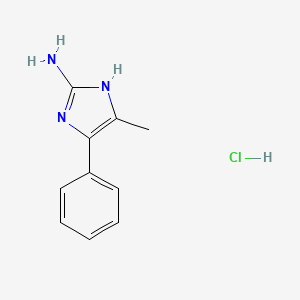
![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)
